molecular formula C9H16O2 B15326836 2-Methyloctane-3,5-dione CAS No. 69362-50-1

2-Methyloctane-3,5-dione

Cat. No.: B15326836
CAS No.: 69362-50-1
M. Wt: 156.22 g/mol
InChI Key: INUNJASOGBWEJK-UHFFFAOYSA-N
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Description

2-Methyloctane-3,5-dione is an organic compound with the molecular formula C9H16O2 It is a diketone, meaning it contains two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloctane-3,5-dione can be synthesized through several methods. One common approach involves the aldol condensation of 2-methylpentanal with acetone, followed by a dehydration step to form the diketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures that the compound meets the required standards for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reactions can occur at the alpha positions of the ketone groups, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products:

    Oxidation: 2-Methyl-3,5-octanedicarboxylic acid.

    Reduction: 2-Methyl-3,5-octanediol.

    Substitution: 2-Bromo-3,5-dimethyloctane.

Scientific Research Applications

2-Methyloctane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyloctane-3,5-dione involves its interaction with specific molecular targets. The diketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest for drug development and enzyme inhibition studies.

Comparison with Similar Compounds

  • 2-Methylhexane-3,5-dione
  • 2-Methylheptane-3,5-dione
  • 2-Methylnonane-3,5-dione

Comparison: 2-Methyloctane-3,5-dione is unique due to its specific carbon chain length and the positioning of its ketone groups. This structural uniqueness can result in different reactivity and interaction profiles compared to other similar diketones. For example, the longer carbon chain in this compound may influence its solubility and boiling point, making it more suitable for certain applications.

Properties

CAS No.

69362-50-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methyloctane-3,5-dione

InChI

InChI=1S/C9H16O2/c1-4-5-8(10)6-9(11)7(2)3/h7H,4-6H2,1-3H3

InChI Key

INUNJASOGBWEJK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C(C)C

Origin of Product

United States

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